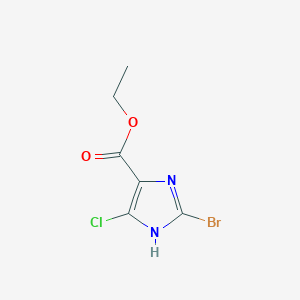

Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

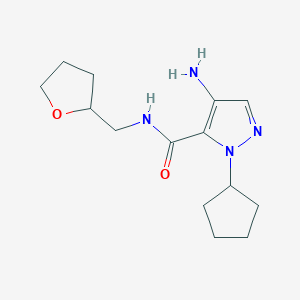

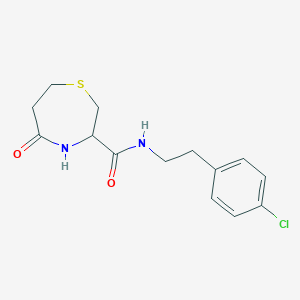

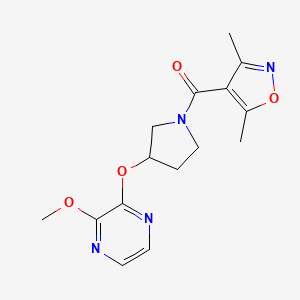

Ethyl 2-bromo-1H-imidazole-5-carboxylate is a chemical compound with the CAS Number: 74478-93-6 . It has a molecular weight of 219.04 . The IUPAC name for this compound is ethyl 2-bromo-1H-imidazole-5-carboxylate .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-1H-imidazole-5-carboxylate is represented by the formula C6H7BrN2O2 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis

Ethyl 2-bromo-1H-imidazole-5-carboxylate is a solid under normal conditions . It is stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

Pharmaceutical Drug Synthesis

Imidazole derivatives are pivotal in the synthesis of numerous pharmaceutical drugs due to their therapeutic potential. Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate serves as a key intermediate in the production of compounds with antibacterial, antiviral, and antifungal properties . Its role in the synthesis of drugs like metronidazole and tinidazole, which are used to treat bacterial and protozoal infections, is of significant importance in medicinal chemistry.

Agricultural Chemicals

In agriculture, imidazole derivatives are utilized to create fungicides and pesticides. The bromo and chloro substituents on the imidazole ring of Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate can be tailored to develop compounds that target specific pests or plant pathogens, enhancing crop protection strategies .

Material Science

The compound’s utility extends to material science, where it can be used to synthesize polymers and coatings with unique properties. For instance, imidazole derivatives can impart thermal stability and chemical resistance to materials, making them suitable for high-performance applications .

Environmental Science

In environmental science, Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate can be a precursor for compounds used in environmental remediation processes. It can contribute to the synthesis of molecules that help in the detoxification of pollutants and the treatment of waste materials .

Biochemistry Research

This compound is also valuable in biochemistry for studying enzyme mechanisms and metabolic pathways. It can act as an analog or inhibitor of natural substrates in enzymatic reactions, aiding in the exploration of biochemical processes .

Pharmacological Studies

Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate is instrumental in pharmacology for the development of new therapeutic agents. Its structure is conducive to modifications that can lead to the discovery of novel drugs with improved efficacy and reduced side effects .

Safety and Hazards

The safety information for Ethyl 2-bromo-1H-imidazole-5-carboxylate indicates that it is toxic if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates that there is a potential for the development of new drugs using imidazole derivatives in the future.

Mécanisme D'action

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting cell membrane integrity .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The solubility and stability of imidazole derivatives can influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a variety of biological effects, depending on their specific targets and mode of action .

Propriétés

IUPAC Name |

ethyl 2-bromo-5-chloro-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O2/c1-2-12-5(11)3-4(8)10-6(7)9-3/h2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERQIBXTTADYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2898527.png)

![3-allyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2898528.png)

![2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2898529.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2898533.png)

![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2898542.png)